Br···O Halogen Bonding Pattern
The crystal structure of 3-bromo-N-(3-fluorophenyl)propanamide (CAS 195390-25-1) reveals a distinctive network of intermolecular interactions, including Br···O halogen bonds [1]. This contrasts with the structural features of its non-fluorinated analog, 3-bromo-N-phenylpropanamide (CAS 7661-07-6), for which such detailed halogen bonding patterns have not been reported in the same structural context .
Comparator: Not reported
Difference: Qualitative presence vs absence
| Evidence Dimension | Presence of Br···O halogen bonding in crystal lattice |
|---|---|
| Target Compound Data | Br···O interaction distance: ~3.2 Å (estimated from published figure) [1] |
| Comparator Or Baseline | 3-bromo-N-phenylpropanamide (CAS 7661-07-6): No reported Br···O halogen bonding in analogous structural context |
| Quantified Difference | Not directly quantified; differentiation is qualitative (presence vs. absence of reported interaction) |
| Conditions | Single-crystal X-ray diffraction analysis at ambient temperature [1] |
Why This Matters
This unique solid-state arrangement can influence material properties such as solubility, stability, and mechanical behavior, which are critical considerations for formulation development and solid-phase synthesis applications.
- [1] Fun H-K, Quah CK, Nayak PS, Narayana B, Sarojini BK. 3-Bromo-N-(3-fluorophenyl)propanamide. Acta Crystallographica Section E. 2012;68(Pt 8):o2481. doi:10.1107/S1600536812032110. View Source
